1H-1,5-Benzodiazepine-2,4(3H,5H)-dione

Medicinal Chemistry Heterocyclic Chemistry Structural Biology

Procure 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione (CAS 49799-48-6) as the unsubstituted 1,5-benzodiazepine scaffold for reproducible SAR studies and impurity profiling. Its non-planar conformation (XLogP3 0.7) distinguishes it from 1,4-benzodiazepines. Essential for sedative/anxiolytic baseline studies and as a precursor for anticancer or fluorescent probe derivatives.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 49799-48-6
Cat. No. B126361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,5-Benzodiazepine-2,4(3H,5H)-dione
CAS49799-48-6
Synonyms1,5-Dihydrobenzo[b][1,4]diazepine-2,4-dione;  Benzo-1,4-diazacycloheptane[2,3-d]-5,7-dione;  NSC 138394
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=CC=CC=C2NC1=O
InChIInChI=1S/C9H8N2O2/c12-8-5-9(13)11-7-4-2-1-3-6(7)10-8/h1-4H,5H2,(H,10,12)(H,11,13)
InChIKeyUNFHOAZOCIELCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-1,5-Benzodiazepine-2,4(3H,5H)-dione (CAS 49799-48-6) – Procurement-Focused Chemical Profile


1H-1,5-Benzodiazepine-2,4(3H,5H)-dione (CAS 49799-48-6) is the core heterocyclic scaffold of the 1,5-benzodiazepine-2,4-dione class, with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol [1]. This compound features a fused bicyclic system consisting of a benzene ring condensed with a seven-membered diazepine ring bearing two carbonyl groups at positions 2 and 4 [2]. As the unsubstituted parent structure of clinically important 1,5-benzodiazepines such as clobazam, it serves as a critical reference standard and synthetic building block in medicinal chemistry [3].

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione (CAS 49799-48-6) – Why In-Class Substitution Is Not Scientifically Sound


The 1,5-benzodiazepine-2,4-dione scaffold is structurally distinct from the more common 1,4-benzodiazepin-2-one core found in drugs like diazepam, differing in nitrogen atom positioning (1,5 vs. 1,4) and the presence of a second carbonyl group at position 4 [1]. These structural differences confer markedly different conformational dynamics and physicochemical properties—1,5-benzodiazepine-2,4-dione adopts a non-planar, three-dimensional conformation [2] that fundamentally alters its binding interactions and pharmacological profile relative to 1,4-benzodiazepines. Furthermore, substituents on the core scaffold dramatically influence biological activity; as demonstrated by Zellou et al., alkylation can introduce hypnotic and anticonvulsant properties not present in the parent structure [3]. These scaffold-specific and substitution-dependent effects mean that 1,5-benzodiazepine-2,4-dione cannot be considered functionally equivalent to other benzodiazepine cores or substituted derivatives, making precise compound selection essential for reproducible research outcomes.

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione (CAS 49799-48-6) – Quantified Differentiation Evidence for Scientific Selection


Core Scaffold Structural Differentiation: 1,5-Benzodiazepine-2,4-dione vs. 1,4-Benzodiazepin-2-one

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione possesses a 1,5-diazepine ring with carbonyl groups at positions 2 and 4, whereas the classic benzodiazepine drugs (e.g., diazepam) feature a 1,4-benzodiazepin-2-one core with a single carbonyl at position 2 and nitrogen at position 4 [1]. This difference in nitrogen positioning and carbonyl count produces distinct molecular geometries—the 1,5-benzodiazepine-2,4-dione system is non-planar [2], while 1,4-benzodiazepin-2-ones adopt a more planar conformation. These conformational differences directly impact receptor binding and downstream pharmacological activity, making the two scaffolds non-interchangeable in drug discovery and pharmacological studies.

Medicinal Chemistry Heterocyclic Chemistry Structural Biology

Physicochemical Property Differentiation: Lipophilicity (XLogP3) Comparison with Clinical Benzodiazepines

The computed lipophilicity (XLogP3) of 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione is 0.7 [1], which is substantially lower than that of diazepam (XLogP3 = 2.92) [2] and clobazam (estimated XLogP3 ~3.0) [3]. This ~2.2-2.3 log unit difference indicates that the unsubstituted parent scaffold is significantly more hydrophilic than its clinically used substituted analogs. Lower lipophilicity is associated with reduced blood-brain barrier permeability and altered pharmacokinetic profiles, making the parent compound a distinct chemical entity with different in vivo distribution characteristics compared to therapeutic benzodiazepines.

ADME Drug Design Physicochemical Characterization

Pharmacological Activity Baseline: Sedative, Myorelaxant, and Anxiolytic Profile of the Parent Scaffold

Zellou et al. (1998) conducted pharmacodynamic studies on a series of 1,5-benzodiazepine-2,4-diones, including the parent unsubstituted compound [1]. The study reported that these compounds exhibit sedative, myorelaxant, and anxiolytic actions and are not toxic at therapeutic dosages. Notably, the introduction of alkyl substituents via allyl bromide conferred additional hypnotic and anticonvulsant properties that were not observed with the parent scaffold [1]. This demonstrates that the unsubstituted 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione possesses a distinct pharmacological profile that serves as a baseline for structure-activity relationship (SAR) studies, and that substitution is required to achieve the broader spectrum of activities seen in clinical benzodiazepines.

Pharmacology CNS Research Behavioral Pharmacology

Scaffold Validation as an Anticancer Lead: Derivative Activity Rivals 5-Fluorouracil

Chen et al. (2014) synthesized a series of novel 1,5-benzodiazepine-2,4-dione derivatives with C-6 amide substituents and evaluated their antitumor activity [1]. The most active derivative (6m) demonstrated activity that rivaled that of 5-Fluorouracil (5-Fu) against MCF-7 breast cancer cell lines [1]. While this is a derivative rather than the parent compound, the study validates the 1,5-benzodiazepine-2,4-dione core as a viable scaffold for anticancer drug development. This contrasts with the traditional CNS-focused applications of benzodiazepines, opening a distinct and underexplored avenue for procurement of the parent scaffold as a starting material for anticancer SAR campaigns.

Oncology Medicinal Chemistry Anticancer Drug Discovery

Commercial Availability and Purity: Comparative Procurement Data

Commercial suppliers offer 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione (CAS 49799-48-6) at varying purities and price points. For example, Enamine LLC lists the compound at 95% purity , while Toronto Research Chemicals offers it as a reference standard . Santa Cruz Biotechnology provides the compound at $300.00 per 250 mg . In contrast, the closely related clinical compound clobazam (CAS 22316-47-8) is available from Sigma-Aldrich at significantly different pricing tiers, reflecting its status as a controlled pharmaceutical rather than a research scaffold. The parent compound's availability as a high-purity (>95%) research chemical without controlled substance restrictions makes it more accessible for exploratory medicinal chemistry than regulated benzodiazepine drugs.

Procurement Chemical Supply Research Reagents

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione (CAS 49799-48-6) – Evidence-Based Application Scenarios for Procurement Decisions


Medicinal Chemistry: Baseline Scaffold for CNS SAR Studies

Researchers conducting structure-activity relationship (SAR) studies on benzodiazepine receptor ligands should procure 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione as the unsubstituted reference scaffold. Its sedative, myorelaxant, and anxiolytic activity profile [1] provides a clean baseline against which the effects of substitutions (e.g., alkylation, halogenation) can be quantitatively compared. The compound's low lipophilicity (XLogP3 = 0.7) [2] also makes it a suitable starting point for designing derivatives with improved water solubility or reduced blood-brain barrier penetration relative to clinical benzodiazepines like diazepam (XLogP3 = 2.92) [3].

Analytical Chemistry: Reference Standard for Impurity Profiling of 1,5-Benzodiazepine Pharmaceuticals

Analytical laboratories involved in quality control or impurity profiling of 1,5-benzodiazepine drugs (e.g., clobazam) require 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione as a reference standard. The compound serves as a key synthetic precursor and potential impurity in the manufacture of substituted 1,5-benzodiazepines [1]. Its distinct physicochemical properties (MW 176.17, XLogP3 0.7) [2] allow for clear chromatographic resolution from the more lipophilic pharmaceutical compounds, making it an essential marker for method validation and impurity identification.

Drug Discovery: Scaffold for Anticancer Lead Optimization

Oncology-focused medicinal chemistry groups should consider 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione as a core scaffold for developing novel anticancer agents. Chen et al. (2014) demonstrated that C-6 amide-substituted derivatives of this scaffold exhibit antitumor activity rivaling 5-Fluorouracil against MCF-7 breast cancer cells [1]. The parent compound provides a versatile, underexplored template for anticancer SAR campaigns that diverge from the traditional CNS-focused applications of benzodiazepines.

Photophysical Research: Fluorescent Probe Development

Researchers developing fluorescent probes or studying intramolecular charge transfer (ICT) phenomena should procure 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione and its derivatives. Qomi et al. (2017) demonstrated that this scaffold exhibits π–π* singlet excited states, positive solvatochromism, dual fluorescence, and excimer emission [1]. The scaffold's photophysical properties are tunable through substitution, with trends in red shifts fully complying with calculated band gap changes (ΔELUMO-HOMO) [1]. This makes the parent compound a valuable building block for designing environment-sensitive fluorescent reporters or materials with tailored optical properties.

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